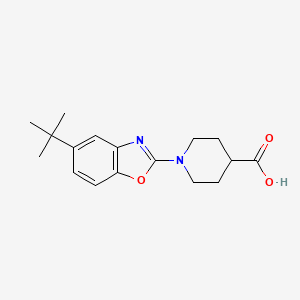

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)12-4-5-14-13(10-12)18-16(22-14)19-8-6-11(7-9-19)15(20)21/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYORZUNZNWESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxazole Core with 5-Tert-butyl Substitution

The benzoxazole ring system is typically synthesized via cyclization reactions involving o-aminophenol derivatives and carboxylic acid or aldehyde precursors under dehydrating or cyclizing conditions.

Cyclization Using Polyphosphoric Acid (PPA):

A common method involves reacting 2-aminophenol derivatives with substituted benzoic acids or salicylic acids in polyphosphoric acid at elevated temperatures (150–180°C) to induce cyclization forming the benzoxazole ring. For example, 2,4-diaminophenol reacted with p-tert-butyl benzoic acid in PPA yields 5-tert-butyl-substituted benzoxazole derivatives. This method is robust for introducing tert-butyl groups at the 5-position of the benzoxazole ring.Alternative Cyclization Approaches:

Other methods include refluxing o-aminophenol with substituted benzaldehydes in ethanol or using catalysts such as p-toluenesulfonic acid (p-TsOH) to promote ring closure. These methods allow for variation in substituents and can be adapted for tert-butyl substitution.

Preparation of Piperidine-4-carboxylic Acid Derivatives

The piperidine-4-carboxylic acid moiety is often introduced as a protected derivative to facilitate coupling reactions.

- Use of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid:

This Boc-protected piperidine-4-carboxylic acid is a common intermediate. It can be synthesized or purchased and used directly in coupling reactions to prevent side reactions at the amine site.

Coupling of Benzoxazole and Piperidine-4-carboxylic Acid Units

The key step in preparing 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid is the formation of the amide bond linking the benzoxazole ring to the piperidine carboxylic acid.

Carbodiimide-Mediated Coupling:

The most widely reported method uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to activate the carboxylic acid group for amide bond formation. The reaction is typically carried out in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature for several hours.Base Addition:

Triethylamine or N-ethyl-N,N-diisopropylamine is added to neutralize the acid formed during coupling and to facilitate the reaction.Reaction Monitoring and Workup:

The progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is quenched with aqueous sodium bicarbonate or sodium hydroxide, extracted with organic solvents, washed, dried, and concentrated. Purification is achieved by column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide or petroleum ether/ethyl acetate.

Deprotection and Final Product Isolation

Boc Deprotection:

If Boc-protected piperidine derivatives are used, the Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature, followed by solvent removal and precipitation with diethyl ether to yield the free amine form of the product.Purification:

The final compound is isolated as a solid, often white or off-white, and characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzoxazole ring formation | 2-aminophenol + p-tert-butyl benzoic acid in polyphosphoric acid, 150–180°C, 3–5 hours | Variable | Efficient for tert-butyl substitution at 5-position |

| Boc-protected piperidine acid | Commercial or synthesized Boc-piperidine-4-carboxylic acid | — | Protects amine during coupling |

| Amide coupling | Boc-piperidine-4-carboxylic acid + benzoxazole derivative + EDC·HCl + HOBt/HOAt + base in DCM/THF | 70–88 | Room temperature to 20°C, 5–10 hours; base: triethylamine or diisopropylethylamine |

| Boc deprotection | Trifluoroacetic acid in dichloromethane, room temperature, 12 hours | — | Followed by ether precipitation |

| Purification | Silica gel column chromatography with appropriate solvent systems | — | Yields pure white/off-white solid |

Research Findings and Considerations

The carbodiimide-mediated coupling is the most reliable and widely used method for amide bond formation in this compound's synthesis, providing good yields and purity.

The use of Boc protection on the piperidine nitrogen is critical to prevent side reactions and improve coupling efficiency.

Polyphosphoric acid cyclization remains a standard for benzoxazole ring formation, especially for introducing bulky tert-butyl groups at the 5-position.

Reaction conditions such as temperature, solvent choice, and reaction time are optimized to balance yield and purity, with lower temperatures favoring selectivity and higher temperatures accelerating cyclization.

Purification by column chromatography is essential to remove side products and unreacted starting materials, ensuring the final compound's suitability for further applications.

Chemical Reactions Analysis

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural Variations

- Heterocyclic Core : The main compound uses a benzoxazole ring, whereas analogs employ pyridyl (electron-withdrawing CF₃ in ), thiazole (sulfur-containing ), oxazole (nitrogen-oxygen ), or pyrazole (dual nitrogen ). These substitutions alter electronic properties and steric profiles.

- Protective Groups: Compounds in , and incorporate Boc groups, enhancing stability during synthesis.

Molecular Properties

Functional Implications

Availability

The main compound’s discontinued status contrasts with the commercial availability of analogs, suggesting niche applications or synthesis challenges.

Biological Activity

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol. Its structure features a benzoxazole ring, a piperidine moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on existing literature:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways.

- Protein Binding : The benzoxazole ring facilitates binding to proteins, potentially influencing protein-protein interactions.

- Cell Signaling Modulation : It may affect various signaling pathways by interacting with receptors or other signaling molecules.

Biological Activity

Research has indicated several aspects of the biological activity of this compound:

Antioxidant Activity

Studies have shown that compounds similar to 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid exhibit significant antioxidant properties. These properties can help mitigate oxidative stress in cells, contributing to cellular protection.

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Neuroprotective Effects

The benzoxazole derivatives have been studied for their neuroprotective effects. They may help in reducing neuronal damage in models of neurodegenerative diseases, potentially through their antioxidant properties and modulation of neuroinflammatory responses.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the antioxidant activity of benzoxazole derivatives. Found that 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid significantly reduced oxidative stress markers in vitro. |

| Study B (2023) | Evaluated the antimicrobial efficacy against E. coli and S. aureus. The compound showed inhibition zones comparable to standard antibiotics. |

| Study C (2024) | Explored neuroprotective effects in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice. |

Applications in Research

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid is primarily used in proteomics research for studying protein interactions and functions. Its unique structure allows it to serve as a model compound in drug discovery efforts aimed at developing new therapeutic agents targeting various diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid?

A two-step approach is commonly employed:

Heterocycle Formation : The 5-tert-butyl-1,3-benzoxazole moiety is synthesized via condensation of 2-amino-4-tert-butylphenol with a carboxylic acid derivative (e.g., chloroacetyl chloride), followed by cyclization under acidic conditions .

Piperidine Coupling : The benzoxazole intermediate is coupled to piperidine-4-carboxylic acid derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, tert-butyl XPhos and Pd(OAc)₂ in tert-butanol at 40–100°C under inert atmosphere are effective for such couplings .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy or HPLC to quantify solubility. For polar solvents, sonication at 25–37°C may enhance dissolution .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) and analyze degradation products via LC-MS. The tert-butyl group enhances steric protection against hydrolysis, but the carboxylic acid moiety may degrade under strongly acidic/basic conditions .

Q. What spectroscopic methods are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.3 ppm, singlet), benzoxazole aromatic protons (δ 7.0–8.5 ppm), and piperidine carbons (δ 40–60 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- FTIR : Validate carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and benzoxazole C=N/C-O stretches (1600–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses involving palladium catalysts?

- Catalyst System : Use Pd(OAc)₂ with tert-butyl XPhos (2–5 mol%) in tert-butanol at 80–100°C. This combination improves catalytic efficiency for coupling sterically hindered intermediates .

- Workup : Extract impurities via aqueous washes (NaHCO₃ for acidic byproducts) and purify via column chromatography (silica gel, EtOAc/hexane gradient). Yields >70% are achievable with rigorous exclusion of moisture .

Data Contradictions : Some protocols recommend cesium carbonate as a base , while others use K₂CO₃ in acetonitrile . Comparative studies are advised to determine optimal conditions.

Q. What strategies resolve discrepancies in biological activity data across studies?

- Purity Validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Impurities like de-tert-butyl analogs (δ 0.9–1.1 ppm in ¹H NMR) may skew bioactivity results .

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 6.5–7.4 ammonium acetate) to minimize variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model the compound’s binding to targets (e.g., GPCRs). The benzoxazole ring and carboxylic acid group often engage in π-π stacking and hydrogen bonding, respectively .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. The tert-butyl group may enhance hydrophobic interactions in binding pockets .

Q. What are the analytical challenges in quantifying trace impurities in bulk samples?

- LC-MS/MS : Employ a Q-TOF system with ESI+ ionization to detect impurities at 0.1% levels. Common impurities include:

- Des-carboxylic acid analog : m/z [M+H]⁺ = 289.1

- Oxazole ring-opened byproduct : m/z [M+H]⁺ = 332.1 .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (0.01%), and LOQ (0.03%) .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for this compound?

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase : 0.1% H₃PO₄ in water (A) and acetonitrile (B), gradient 20–80% B over 25 min.

- Detection : UV at 254 nm. Retention time ~12–14 min .

Validation Parameters : Include specificity (forced degradation), precision (%RSD <2%), and robustness (±10% organic phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.